molecular formula C11H12N2O3 B8666105 benzyl 3-oxopyrazolidine-1-carboxylate

benzyl 3-oxopyrazolidine-1-carboxylate

Cat. No.: B8666105
M. Wt: 220.22 g/mol
InChI Key: AGTCMTUCMQLUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 3-oxopyrazolidine-1-carboxylate is a derivative of pyrazolidinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the pyrazolidinone ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of benzyl 3-oxopyrazolidine-1-carboxylate typically involves the reaction of pyrazolidinone with benzyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazolidinone attacks the carbonyl carbon of benzyl chloroformate, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

benzyl 3-oxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as amines or thiols can be used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

benzyl 3-oxopyrazolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for peptide mimetics.

    Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 3-oxopyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

benzyl 3-oxopyrazolidine-1-carboxylate can be compared with other pyrazolidinone derivatives, such as:

    Phenazone: Known for its analgesic and antipyretic properties.

    Phenylbutazone: An anti-inflammatory agent used in the treatment of arthritis.

    Cycloserine: An antibiotic used in the treatment of tuberculosis.

The uniqueness of this compound lies in its benzyloxycarbonyl group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

benzyl 3-oxopyrazolidine-1-carboxylate

InChI

InChI=1S/C11H12N2O3/c14-10-6-7-13(12-10)11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)

InChI Key

AGTCMTUCMQLUMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of pyrazolidin-3-one hydrogen chloride (5.00 g, 40.8 mmol) in DCM (120 mL) at 0° C. was added DIEA (2.5 eq), followed by CbzCl (1.15 eq). The resulting clear solution was warmed to it and stirred 3 h. The reaction mixture was washed with brine. The aqueous layer was separated and back-extracted with DCM (×2). The combined organic layers were dried over Na2SO4, and concentrated. The crude product was purified by a SiO2 column (0-100% EtOAc/Hexanes, Rf=0.35 in 100% EtOAc) to afford the desired product as a white solid (5.31 g).
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